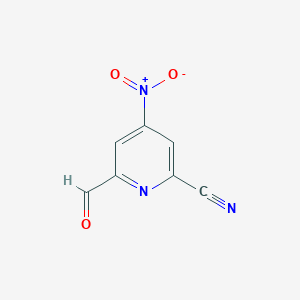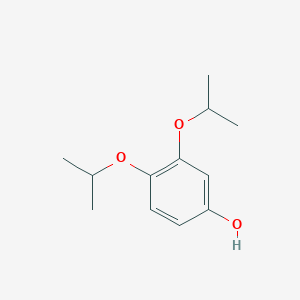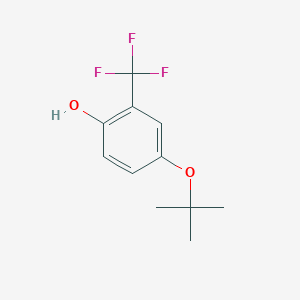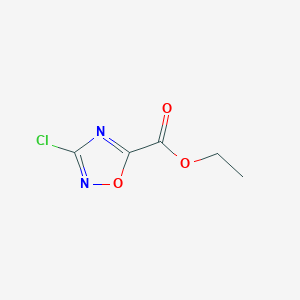
6-Formyl-4-nitropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-nitropyridine-2-carbonitrile is a chemical compound with the molecular formula C7H3N3O3 and a molecular weight of 177.12 g/mol It is a derivative of pyridine, characterized by the presence of formyl, nitro, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-4-nitropyridine-2-carbonitrile.
Reduction: 6-Formyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a formyl group.
4-Nitropyridine-2-carbonitrile: Lacks the formyl group.
6-Formyl-2-cyanopyridine: Similar but without the nitro group.
Uniqueness
6-Formyl-4-nitropyridine-2-carbonitrile is unique due to the presence of all three functional groups (formyl, nitro, and nitrile) on the pyridine ring.
Propriétés
Formule moléculaire |
C7H3N3O3 |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
6-formyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H |
Clé InChI |
XWIGFMBJZZFAJO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















